![molecular formula C21H17Cl2N3O4 B5288081 ethyl {2,6-dichloro-4-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy}acetate](/img/structure/B5288081.png)
ethyl {2,6-dichloro-4-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy}acetate
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Overview
Description
Ethyl {2,6-dichloro-4-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy}acetate is a complex organic compound featuring a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {2,6-dichloro-4-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy}acetate typically involves multiple stepsThe final step involves the esterification of the phenoxy group with ethyl acetate under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-throughput reactors and continuous flow systems to ensure consistent production. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl {2,6-dichloro-4-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Ethyl {2,6-dichloro-4-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy}acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of ethyl {2,6-dichloro-4-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy}acetate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to downstream effects on cellular pathways, ultimately resulting in the desired therapeutic or biological outcome .
Comparison with Similar Compounds
Similar Compounds
- Ethyl {2,6-dichloro-4-[(Z)-2-cyano-2-(5-methoxy-1H-indol-2-yl)ethenyl]phenoxy}acetate
- Ethyl {2,6-dichloro-4-[(Z)-2-cyano-2-(5-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)ethenyl]phenoxy}acetate
Uniqueness
Ethyl {2,6-dichloro-4-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy}acetate is unique due to its specific combination of functional groups and the presence of the benzimidazole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 2-[2,6-dichloro-4-[(Z)-2-cyano-2-(6-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O4/c1-3-29-19(27)11-30-20-15(22)7-12(8-16(20)23)6-13(10-24)21-25-17-5-4-14(28-2)9-18(17)26-21/h4-9H,3,11H2,1-2H3,(H,25,26)/b13-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDMDIKAOBFNKU-MLPAPPSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1Cl)C=C(C#N)C2=NC3=C(N2)C=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1Cl)/C=C(/C#N)\C2=NC3=C(N2)C=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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